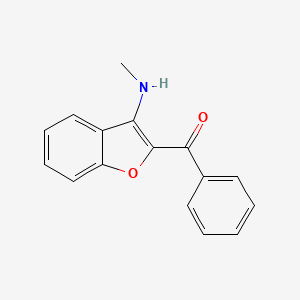

(3-(Methylamino)-1-benzofuran-2-YL)(phenyl)methanone

Description

(3-(Methylamino)-1-benzofuran-2-yl)(phenyl)methanone is a benzofuran-derived aromatic ketone featuring a methylamino substituent at the 3-position of the benzofuran ring and a phenyl group attached to the methanone moiety. Such compounds are of interest in medicinal chemistry due to their structural similarity to bioactive molecules, such as kinase inhibitors and antimicrobial agents .

Properties

CAS No. |

301538-59-0 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

[3-(methylamino)-1-benzofuran-2-yl]-phenylmethanone |

InChI |

InChI=1S/C16H13NO2/c1-17-14-12-9-5-6-10-13(12)19-16(14)15(18)11-7-3-2-4-8-11/h2-10,17H,1H3 |

InChI Key |

QDMQCUCBTWSZRV-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

The methylamino group at the 3-position is introduced via reductive amination of a nitro precursor. For instance, 3-nitrobenzofuran-2-yl(phenyl)methanone undergoes hydrogenation over palladium catalysts to yield the primary amine, followed by methylation with methyl iodide. This two-step process achieves moderate yields (50–65%) but requires careful control of reaction conditions to avoid over-alkylation.

Direct Alkylation

Purification and Yield Optimization

Hydrogenation and Extraction

Post-synthesis purification often involves catalytic hydrogenation to reduce intermediates. For example, 3-methylamino-1-phenylpropanol hydrochloride is purified via hydrogenation at 0.7–1.0 MPa H₂, yielding 48–70% after extraction with ethyl acetate. Adjusting pH to 11–12 with KOH or NaOH precipitates the free base, which is recrystallized from hexane.

Recrystallization Techniques

Solvent-based recrystallization significantly enhances purity. Crude products dissolved in hexane or ethyl acetate achieve 93–98% purity after cooling. Table 1 compares yields and purity across seven trials:

| Trial | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 52 | 96 |

| 2 | 65 | 96 |

| 3 | 70 | 98 |

| 4 | 68 | 96 |

| 5 | 55 | 95 |

| 6 | 48 | 93 |

| 7 | 50 | 94 |

Table 1: Yield and purity data for 3-methylamino-1-phenylpropanol hydrochloride recrystallization.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Rap-Stoermer Condensation

This reaction is central to forming the benzofuran backbone. The method involves:

-

Reagents : Substituted salicylaldehyde derivatives and α-haloacetophenone (e.g., 4-nitroacetophenone brominated to α-bromoacetophenone).

-

Conditions : Potassium carbonate (K₂CO₃) in acetone at room temperature.

-

Yield : 84–87% for benzofuran-2-yl(phenyl)methanone derivatives .

-

Mechanism : Nucleophilic attack by the enolate of salicylaldehyde on the α-haloacetophenone, followed by cyclization to form the benzofuran ring .

Nucleophilic Substitution

Key for introducing substituents:

-

Reagents : Potassium salts of aldehydes (e.g., 2-hydroxy-5-bromo benzaldehyde) and α-chloro carbonyl compounds.

-

Conditions : Acetone solvent, mild temperatures.

-

Significance : Facilitates halogenation and functional group diversification .

Reduction of Nitro Groups

-

Reagents : Tin(II) chloride (SnCl₂) in ethanol with HCl.

-

Conditions : Reflux for several hours.

-

Outcome : Conversion of nitro groups to amino groups (90–81% yield) .

Methylation of Amino Groups

-

Reagents : Methyl iodide (CH₃I) and K₂CO₃ in acetone.

-

Conditions : Alkaline conditions, one-step process.

-

Outcome : N-methylamino derivatives with preserved benzofuran structure .

Halogenation

-

Bromination : Achieved via N-bromosuccinimide (NBS) in CCl₄ under reflux.

-

Chlorination : Cl₂ gas reacts with benzofuran derivatives, targeting positions C4 and C6 .

-

Impact : Brominated derivatives exhibit higher biological activity than chlorinated analogs .

Substitution Patterns

Solvent and Temperature

-

Acetone : Preferred solvent for condensation and substitution reactions due to its polarity and mild conditions .

-

Reflux : Commonly used for reduction (SnCl₂) and methylation (CH₃I) steps .

Monitoring Techniques

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of (3-(Methylamino)-1-benzofuran-2-YL)(phenyl)methanone typically involves condensation reactions that yield derivatives with varying biological activities. The structure-activity relationship (SAR) is crucial for understanding how modifications to the compound can enhance its efficacy. For instance, studies have shown that introducing different substituents can significantly affect the compound's affinity for biological targets such as receptors or enzymes involved in disease processes .

Neurodegenerative Disease Probes

One of the most promising applications of this compound derivatives is as probes for detecting beta-amyloid plaques in Alzheimer's disease. Research indicates that certain derivatives of benzofuran-2-yl(phenyl)methanone exhibit high affinity for Aβ(1-42) aggregates, making them suitable for imaging studies in Alzheimer's models . The ability to selectively label these plaques allows for better diagnostic capabilities and understanding of disease progression.

SIRT1 Inhibition

Another significant application is in the inhibition of SIRT1, a NAD(+)-dependent deacetylase implicated in various cellular processes including aging and metabolism. Compounds based on the benzofuran scaffold have been identified as novel SIRT1 inhibitors. These inhibitors can potentially modulate p53 acetylation levels, thus influencing cancer cell proliferation and survival . The binding interactions within the C-pocket of SIRT1 suggest that structural modifications can enhance inhibitory activity, providing a pathway for developing new cancer therapeutics.

Cancer Treatment

Recent studies have explored the potential of this compound derivatives as anticancer agents. These compounds have shown promise in inhibiting tubulin polymerization, a critical process in cancer cell division. By disrupting this process, these compounds could effectively inhibit tumor growth across various cancer cell lines . The metabolic stability of these compounds further enhances their therapeutic potential, allowing for sustained action within biological systems.

Case Studies and Experimental Findings

Several case studies highlight the effectiveness of this compound derivatives:

- Alzheimer's Disease Models : In vivo studies using APP/PS1 transgenic mice demonstrated that radioiodinated derivatives could selectively label beta-amyloid plaques with significant brain uptake, indicating their utility as imaging agents for Alzheimer's disease .

- Cancer Cell Lines : Experimental results showed that specific derivatives inhibited cell proliferation in human transformed cell lines by interfering with tubulin dynamics. The effectiveness varied based on structural modifications, emphasizing the importance of SAR in drug design .

Mechanism of Action

The mechanism of action of (3-(Methylamino)-1-benzofuran-2-YL)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Benzofuran Ring

- 3-(Bromomethyl)-1-benzofuran-2-ylmethanone (CAS 67534-81-0): Replacing the methylamino group with a bromomethyl substituent increases molecular weight (MW: 307.17 g/mol vs. The bromine atom enhances electrophilicity, making this compound a precursor for further functionalization .

- 3-Amino-substituted derivatives: (3-Amino-1-benzofuran-2-yl)(3-chloro-4-methoxyphenyl)methanone (CAS 889997-15-3) replaces the phenyl group with a chloro-methoxyphenyl moiety. The amino group at the 3-position improves solubility in polar solvents compared to methylamino derivatives, while the chloro-methoxy substitution on the aryl ring may enhance binding to hydrophobic enzyme pockets .

Modifications on the Aryl Methanone Group

- Phenyl[3-(([3-(trifluoromethyl)phenyl]sulfanyl)methyl)-1-benzofuran-2-yl]methanone (CAS 338423-80-6): The trifluoromethylphenyl sulfanylmethyl group introduces strong electron-withdrawing effects (via -CF₃) and sulfur-based hydrophobicity. This compound exhibits a higher molecular weight (412.42 g/mol) and density (1.37 g/cm³) compared to the methylamino analog, likely influencing its pharmacokinetic properties .

- (4-Chloro-2-(methylamino)phenyl)(phenyl)methanone (CAS 106351-41-1): This compound replaces the benzofuran core with a chlorophenyl group but retains the methylamino substituent.

Physicochemical Properties

Key differences in physical properties among analogs are summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| (3-(Methylamino)-1-benzofuran-2-yl)(phenyl)methanone | C₁₆H₁₃NO₂ | ~251–265 (estimated) | N/A | N/A | 3-methylamino, phenyl |

| 3-(Bromomethyl)-1-benzofuran-2-ylmethanone | C₁₆H₁₁BrO₂ | 307.17 | N/A | N/A | 3-bromomethyl, phenyl |

| (3-Amino-1-benzofuran-2-yl)(3-chloro-4-methoxyphenyl)methanone | C₁₆H₁₂ClNO₃ | 301.73 | N/A | N/A | 3-amino, 3-chloro-4-methoxyphenyl |

| Phenyl[3-(([3-(trifluoromethyl)phenyl]sulfanyl)methyl)-1-benzofuran-2-yl]methanone | C₂₃H₁₅F₃O₂S | 412.42 | N/A | 538.1 | 3-CF₃-phenylsulfanylmethyl |

| (4-Chloro-2-(methylamino)phenyl)(phenyl)methanone | C₁₄H₁₂ClNO | 245.70 | N/A | N/A | 4-chloro, 2-methylamino |

Key Research Findings and Trends

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) on the benzofuran ring increase solubility but may reduce thermal stability, while electron-withdrawing groups (e.g., -CF₃) enhance oxidative stability .

- Synthetic Flexibility: The benzofuran-methanone scaffold supports modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

Introduction

The compound (3-(Methylamino)-1-benzofuran-2-YL)(phenyl)methanone , also known as a benzofuran derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Structural Characteristics

This compound features a benzofuran moiety linked to a phenyl group via a carbonyl functional group, with a methylamino substituent that may enhance its lipophilicity and bioavailability. The structural formula can be represented as follows:

Synthesis

The synthesis of This compound typically involves the Rap–Stoermer condensation reaction , where salicylaldehyde derivatives react with phenylacetone or similar compounds under acidic or basic conditions. Monitoring through Thin Layer Chromatography (TLC) ensures product formation and yield optimization.

Neuroprotective Properties

Research indicates that derivatives of benzofuran-2-yl(phenyl)methanone exhibit significant interactions with β-amyloid plaques , which are associated with Alzheimer's disease. These compounds have demonstrated high affinity for Aβ(1-42) aggregates, suggesting their potential as diagnostic probes for neurodegenerative diseases .

Anticancer Activity

Studies have shown that related benzofuran derivatives can induce apoptosis in various cancer cell lines, including K562 cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases . For instance, one study reported that compounds similar to This compound inhibited IL-6 secretion, a pro-inflammatory cytokine, further supporting their anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . These results indicate that modifications in the benzofuran structure can enhance antibacterial properties.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Neuroprotective | High affinity for β-amyloid plaques; potential diagnostic use |

| Anticancer | Induces apoptosis via ROS generation; inhibits IL-6 secretion |

| Antimicrobial | Moderate activity against Gram-positive strains; MIC values: 16-64 µg/mL |

Case Study 1: Neuroprotective Potential

A study utilized autoradiography techniques to demonstrate that radioiodinated derivatives of this compound effectively labeled β-amyloid plaques in Alzheimer's disease models, indicating its utility in both diagnostic and therapeutic contexts.

Case Study 2: Anticancer Mechanism

In another investigation, the apoptotic effects of related benzofuran derivatives were assessed through trypan blue assays, revealing significant cytotoxicity against cancer cells while sparing healthy cells. This highlights the compound's selective action in targeting malignant cells .

Q & A

Q. What are the key synthetic methodologies for (3-(Methylamino)-1-benzofuran-2-YL)(phenyl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cascade reactions such as [3,3]-sigmatropic rearrangements followed by aromatization. For example, NaH in THF has been used to deprotonate intermediates, enabling cyclization (e.g., formation of 3-methylbenzofuran derivatives) . Optimization involves adjusting catalysts (e.g., piperidine in refluxing ethanol for similar benzofuran syntheses) and solvent systems (e.g., anhydrous ethanol for improved yield) . Reaction monitoring via TLC and purification via column chromatography are recommended.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and methylamino group integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C18H15NO2) .

- X-ray Crystallography: If single crystals are obtained, this provides unambiguous confirmation of stereochemistry and intermolecular interactions (see related benzofuran derivatives in ) .

Q. What are the documented biological activities of structurally similar benzofuran derivatives?

Methodological Answer: Analogous compounds, such as 3-methylbenzofuran-phenol derivatives, exhibit antimicrobial and anticancer properties. To evaluate bioactivity:

- Perform in vitro assays (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity).

- Use molecular docking to predict interactions with targets like kinases or DNA topoisomerases, guided by structural analogs (e.g., coumestrol derivatives) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for benzofuran derivatives be resolved?

Methodological Answer: Discrepancies often arise from variations in catalysts, solvents, or temperature. To address this:

- Conduct Design of Experiments (DOE) to isolate variables (e.g., catalyst loading, solvent polarity).

- Compare NaH/THF systems (highly reactive but moisture-sensitive) with milder bases like piperidine in ethanol .

- Use kinetic studies to identify rate-limiting steps (e.g., cyclization vs. acylation) .

Q. What strategies can be employed to enhance the compound’s stability under physiological conditions?

Methodological Answer:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., nitro or fluorine) to the phenyl ring to reduce oxidative degradation .

- Formulation Studies: Encapsulate the compound in liposomes or polymeric nanoparticles to improve solubility and bioavailability.

- pH Stability Tests: Assess degradation profiles across pH 2–8 using HPLC, referencing protocols for similar methanone derivatives .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

Methodological Answer:

- QSAR Modeling: Use software like Schrödinger or MOE to correlate structural features (e.g., methylamino group position) with activity data from analogs .

- Molecular Dynamics Simulations: Study binding stability with targets (e.g., PARP-1 or β-lactamases) using crystal structures of related compounds .

- ADMET Prediction: Tools like SwissADME can prioritize derivatives with favorable pharmacokinetic profiles .

Q. What advanced techniques are recommended for studying reaction mechanisms in benzofuran synthesis?

Methodological Answer:

- Isotopic Labeling: Use deuterated reagents (e.g., D2O) to trace proton transfer steps in [3,3]-sigmatropic rearrangements .

- In Situ IR Spectroscopy: Monitor intermediate formation (e.g., enolates or acylium ions) during Friedel-Crafts acylation steps .

- DFT Calculations: Map energy profiles for key transitions (e.g., cyclization barriers) using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.